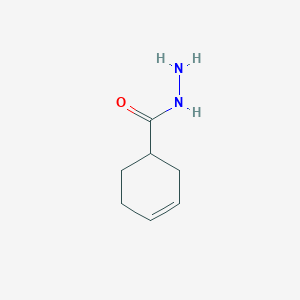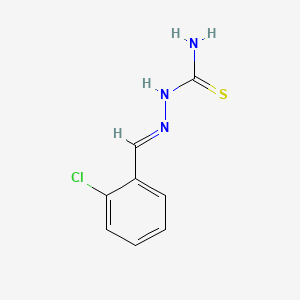
2-氯苯甲醛硫代氨基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗癌活性
硫代氨基脲,包括2-氯苯甲醛硫代氨基脲,已显示出潜在的抗癌活性 . 当这些化合物与金属离子结合时,它们表现出一系列潜在的抗癌活性 . 例如,源自乙二醛双(4-甲基-4-苯基-3-硫代氨基脲)的双铜螯合物对人类癌细胞系表现出潜在的活性 .
抗菌活性
2-氯苯甲醛硫代氨基脲已显示出显着的抗菌活性。 发现具有氯和硝基取代基的化合物是最具活性的 . 这使它们成为开发新型抗菌药物的潜在候选药物。
抗真菌活性
除了它们的抗菌特性外,这些化合物还表现出抗真菌活性 . 这种广谱抗菌活性在治疗各种感染方面可能是有益的。
抗病毒活性
包括2-氯苯甲醛硫代氨基脲在内的某些化合物已显示出对HeLa细胞培养物中的水疱性口炎病毒(VSV)具有活性 . 这表明其在抗病毒药物开发中的潜在应用。
抑制组织蛋白酶B
已发现硫代氨基脲比氨基脲更有效地抑制组织蛋白酶B活性 . 组织蛋白酶B是一种溶酶体半胱氨酸蛋白酶,在生理和病理过程(包括癌症和类风湿性关节炎)中发挥多种作用 .
分析化学应用
硫代氨基脲在分析化学中已发现许多应用 . 该领域中的具体应用在资料中没有详细说明,但提及表明这些化合物在化学分析中具有广泛的用途。
QSAR研究
对这些化合物进行了定量构效关系(QSAR)研究,以根据其化学结构来了解和预测其生物活性 . 这些研究对于药物设计和优化至关重要。
潜在的未来应用
鉴于其多样的生物活性以及与金属离子形成络合物的能力,硫代氨基脲,包括2-氯苯甲醛硫代氨基脲,在药物化学中具有潜在的未来应用 . 对这些化合物的结构优化可能导致发现潜在的抗癌和抗菌药物 .
未来方向
作用机制
Target of Action
The primary target of 2-Chlorobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . It has been associated with various diseases, including cancer, rheumatoid arthritis, and muscular dystrophy .
Mode of Action
2-Chlorobenzaldehyde thiosemicarbazone interacts with cathepsin B, inhibiting its activity to a greater extent than semicarbazones . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments also show a decrease in energy after ligand–enzyme active site interaction, supporting the compound as an inhibitor to cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 2-Chlorobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover and antigen processing, the compound’s action can impact these processes . .
Result of Action
The inhibition of cathepsin B by 2-Chlorobenzaldehyde thiosemicarbazone can have significant molecular and cellular effects. Given that overexpression of cathepsin B has been observed in various malignancies , the compound’s inhibitory action could potentially impact the progression of these diseases.
Action Environment
The action of 2-Chlorobenzaldehyde thiosemicarbazone can be influenced by various environmental factors. For instance, the pH level can impact the proteolytic activity of cathepsin B . .
生化分析
Biochemical Properties
2-Chlorobenzaldehyde thiosemicarbazone plays a crucial role in biochemical reactions due to its ability to form complexes with metal ions. These complexes exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site . This interaction leads to a decrease in the enzyme’s activity, which can have significant implications for cellular processes.
Cellular Effects
2-Chlorobenzaldehyde thiosemicarbazone affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . This leads to the activation of apoptotic pathways and the subsequent death of cancer cells. Additionally, 2-Chlorobenzaldehyde thiosemicarbazone can modulate the expression of genes involved in cell cycle regulation, further contributing to its anticancer effects.
Molecular Mechanism
The molecular mechanism of action of 2-Chlorobenzaldehyde thiosemicarbazone involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as cathepsin B, leading to enzyme inhibition . This binding interaction is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 2-Chlorobenzaldehyde thiosemicarbazone can chelate metal ions, forming stable complexes that can interfere with various cellular processes. These metal complexes can inhibit the activity of metalloenzymes, disrupt metal homeostasis, and induce oxidative stress, all of which contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzaldehyde thiosemicarbazone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Chlorobenzaldehyde thiosemicarbazone is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes, such as apoptosis and cell cycle regulation.
Dosage Effects in Animal Models
The effects of 2-Chlorobenzaldehyde thiosemicarbazone vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, 2-Chlorobenzaldehyde thiosemicarbazone can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-Chlorobenzaldehyde thiosemicarbazone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidative desulfuration, where the thiocarbonyl group is oxidized to a carbonyl group, forming a semicarbazone . This metabolic transformation can affect the compound’s biological activity and its interactions with other biomolecules. Additionally, 2-Chlorobenzaldehyde thiosemicarbazone can influence metabolic flux and alter metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 2-Chlorobenzaldehyde thiosemicarbazone within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Chlorobenzaldehyde thiosemicarbazone can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of 2-Chlorobenzaldehyde thiosemicarbazone plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chlorobenzaldehyde thiosemicarbazone can accumulate in the mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Chlorobenzaldehyde thiosemicarbazone can be achieved through the reaction of 2-Chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.", "Starting Materials": [ "2-Chlorobenzaldehyde", "Thiosemicarbazide", "Catalyst (such as hydrochloric acid or acetic acid)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-Chlorobenzaldehyde and thiosemicarbazide in a suitable solvent.", "Add a suitable catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and filter the resulting solid.", "Wash the solid with a suitable solvent and dry it under vacuum.", "The resulting product is 2-Chlorobenzaldehyde thiosemicarbazone." ] } | |
CAS 编号 |
5706-78-5 |
分子式 |
C8H8ClN3S |
分子量 |
213.69 g/mol |
IUPAC 名称 |
[(Z)-(2-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
InChI 键 |
ZGPJVXICCFYSRT-WZUFQYTHSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)Cl |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)Cl |
Pictograms |
Acute Toxic |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known biological activity of 2-Chlorobenzaldehyde thiosemicarbazone?
A1: Research indicates that 2-Chlorobenzaldehyde thiosemicarbazone demonstrates antimicrobial activity against a range of gram-positive bacteria, gram-negative bacteria, and fungi. Specifically, it has shown efficacy against Staphylococcus aureus, E. coli, Aspergillus Niger, and Candida albicans in laboratory settings []. Further research has explored its potential as a tyrosinase inhibitor. Studies have demonstrated its ability to inhibit both the monophenolase and diphenolase activity of mushroom tyrosinase, indicating its potential as an anti-pigmentation agent [].
Q2: How does the structure of 2-Chlorobenzaldehyde thiosemicarbazone relate to its tyrosinase inhibitory activity?
A2: Studies comparing 2-Chlorobenzaldehyde thiosemicarbazone (2-Cl-BT) with 4-Chlorobenzaldehyde thiosemicarbazone (4-Cl-BT) provide insights into structure-activity relationships. While both compounds inhibit tyrosinase, they exhibit different mechanisms. 2-Cl-BT acts as a noncompetitive inhibitor of diphenolase activity, whereas 4-Cl-BT demonstrates mixed-type inhibition. This difference suggests that the position of the chlorine atom on the benzene ring significantly influences the interaction with the enzyme and the resulting inhibitory mechanism [].
Q3: What is known about the coordination chemistry of 2-Chlorobenzaldehyde thiosemicarbazone with metal ions?
A3: 2-Chlorobenzaldehyde thiosemicarbazone acts as a mononegative bidentate chelating ligand, coordinating to metal ions via the deprotonated thiol sulfur and azomethine nitrogen atoms []. It has been successfully complexed with various metal ions, including cadmium [], titanium(IV), nickel(II) [, ], copper(II) [, ], zinc(II), and manganese(II) []. The resulting complexes exhibit diverse geometries depending on the metal ion and other ligands present.
Q4: Has the crystal structure of 2-Chlorobenzaldehyde thiosemicarbazone or its metal complexes been determined?
A4: Yes, single-crystal X-ray analysis has been used to determine the crystal structures of 2-Chlorobenzaldehyde thiosemicarbazone [] and its cadmium halide complexes []. The thiosemicarbazone moiety in the free ligand adopts a specific configuration, influencing its coordination behavior. The cadmium complexes reveal distinct coordination geometries around the metal center, impacting their properties, including their second-order optical nonlinearity [].
Q5: Are there any reported applications of 2-Chlorobenzaldehyde thiosemicarbazone in materials science?
A5: Research suggests that cadmium halide complexes of 2-Chlorobenzaldehyde thiosemicarbazone exhibit second-order optical nonlinearity []. Specifically, the bromide complex displays significant second harmonic generation (SHG) efficiency, surpassing that of urea. This property highlights its potential in nonlinear optics applications, such as frequency conversion and optical switching.
Q6: What synthetic routes are available for preparing 2-Chlorobenzaldehyde thiosemicarbazone and its derivatives?
A6: 2-Chlorobenzaldehyde thiosemicarbazone is typically synthesized via the condensation reaction of 2-chlorobenzaldehyde with thiosemicarbazide [, ]. This reaction can be extended to utilize various substituted benzaldehydes and thiosemicarbazides, allowing for the synthesis of a library of derivatives with potentially diverse biological and chemical properties [, , ]. Interestingly, it has also been identified as an intermediate in the synthesis of naphtho[2,3-d]thiazole-4,9-diones from lawsone [, ].
Q7: What analytical techniques are commonly employed to characterize 2-Chlorobenzaldehyde thiosemicarbazone and its complexes?
A7: Various spectroscopic and analytical techniques are used to characterize 2-Chlorobenzaldehyde thiosemicarbazone and its metal complexes. These include:
- Elemental analysis: To determine the elemental composition and confirm the purity of the synthesized compounds [, ].
- Infrared (IR) spectroscopy: To identify functional groups and analyze the coordination mode of the ligand in metal complexes [, , , ].
- Nuclear magnetic resonance (NMR) spectroscopy: Including 1H NMR and 13C NMR, to elucidate the structure and determine the purity of the ligand and its complexes [, ].
- Ultraviolet-visible (UV-Vis) spectroscopy: To study the electronic transitions and characterize the ligand and its metal complexes [, ].
- Magnetic susceptibility measurements: To determine the magnetic moment and gain insights into the electronic configuration of metal ions in complexes [, ].
- Molar conductivity measurements: To assess the electrolytic nature and determine the number of ions present in solutions of metal complexes [].
- Thermal analysis: To investigate the thermal stability and decomposition patterns of the ligand and its complexes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



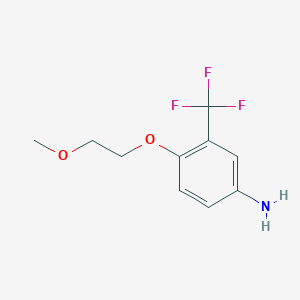
![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
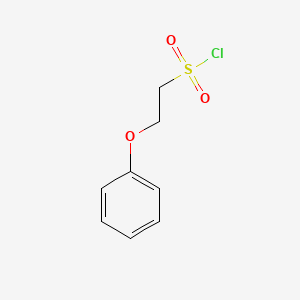
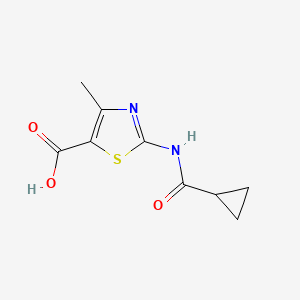
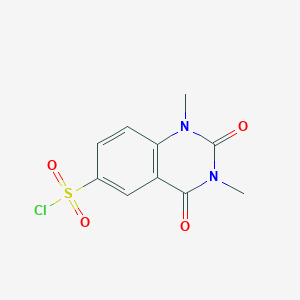
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)
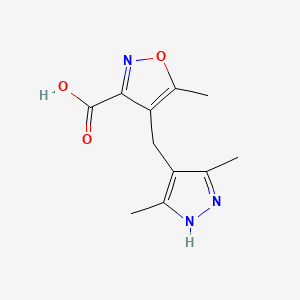
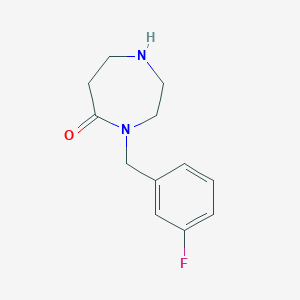

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)

